7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane
Description
7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane is a spirocyclic compound characterized by a bicyclic framework where two rings (a five-membered and a six-membered ring) share a single carbon atom. Key structural features include:
- A tert-butoxycarbonyl (Boc) protecting group at the 7-position, enhancing solubility and stability.
- A keto (oxo) group at the 10-position, enabling hydrogen bonding and reactivity.
- Two nitrogen atoms (diaza) within the spiro system, influencing electronic properties and biological interactions.
This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor modulators. Its structural rigidity and functional groups make it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
tert-butyl 10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-4-10(16)13(9-15)5-6-14-8-13/h14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVWZPBRDNHFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane typically involves the following key steps:
- Formation of the diazaspiro[4.5]decane core: This is generally achieved by cyclization reactions involving appropriate diamine and keto precursors.
- Introduction of the Boc protecting group at the nitrogen atom (position 7): Achieved by reaction with tert-butyl chloroformate under basic conditions.
- Oxidation to introduce the 10-oxo group: The ketone functionality is installed either during ring closure or by subsequent oxidation of a precursor.
Typical Reaction Conditions
- Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used as reaction media due to their ability to dissolve both organic and polar reagents and maintain mild reaction conditions.
- Bases: Triethylamine or sodium hydroxide are employed to neutralize acid byproducts and facilitate the formation of the Boc-protected amine.
- Temperature: Reactions are often conducted at low temperatures (0°C to room temperature) to control reaction rates and minimize side reactions.
- Purification: Silica gel chromatography using eluents such as ethyl acetate/hexanes or dichloromethane/methanol mixtures is standard for isolating the pure compound.
Detailed Preparation Methodology
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formation of diazaspiro core | Starting diamine + keto precursor; solvent: acetonitrile or THF; temperature: 80–100°C; base: triethylamine or alkali carbonate | Condensation and cyclization to form the spirocyclic ring system | 60–75 | Acid scavenger essential to trap HCl or other acids formed |
| 2. Boc protection | tert-Butyl chloroformate; base: triethylamine; solvent: DCM or THF; temperature: 0°C to room temp | Introduction of Boc protecting group at nitrogen | 80–90 | Controlled addition prevents overreaction |
| 3. Oxidation (if required) | Oxidizing agents such as PCC, chromium trioxide, or KMnO4; solvent: DCM or acetone; temperature: 0°C to room temp | Installation of ketone at position 10 | 70–85 | Mild oxidants preferred to avoid overoxidation |
| 4. Purification | Silica gel chromatography; eluents: ethyl acetate/hexanes or CH2Cl2/MeOH | Isolation of pure this compound | - | Crystallization may be used for large scale |
Industrial Production Considerations
- Scale-up: Industrial synthesis follows similar routes but employs continuous flow reactors to enhance reaction control and throughput.
- Automation: Automated reagent addition and temperature control improve reproducibility.
- Purification: Recrystallization from suitable solvents or chromatographic techniques are optimized for high purity.
- Environmental and Safety: Use of greener solvents and safer oxidants is encouraged to minimize environmental impact.
Reaction Mechanism Insights
- The cyclization step involves nucleophilic attack of the amine nitrogen on a carbonyl carbon, leading to ring closure and spirocyclic structure formation.
- The Boc protection proceeds via nucleophilic substitution where the nitrogen attacks the electrophilic carbonyl carbon of tert-butyl chloroformate.
- The oxidation step converts a secondary alcohol intermediate or other precursor to the ketone at position 10, typically via mild oxidants to preserve the spirocyclic integrity.
Research Findings and Optimization
- Solvent Effects: Polar aprotic solvents such as acetonitrile and dimethylformamide improve cyclization yields by stabilizing charged intermediates.
- Base Selection: Triethylamine is preferred for Boc protection due to its moderate basicity and easy removal.
- Temperature Control: Maintaining low temperature during Boc protection reduces side reactions such as over-carbamoylation.
- Purification Techniques: Flash chromatography on silica gel with gradient elution provides high purity; alternatively, salt formation and crystallization enhance isolation efficiency.
Summary Table of Preparation Parameters
| Parameter | Optimal Conditions | Effect on Reaction |
|---|---|---|
| Solvent | DCM, THF, Acetonitrile | Solubility and reaction rate control |
| Base | Triethylamine, Alkali Carbonate | Neutralizes acid, promotes reaction |
| Temperature | 0°C to 100°C | Controls reaction kinetics and selectivity |
| Oxidizing Agent | PCC, KMnO4, CrO3 | Selective oxidation to ketone |
| Purification | Silica gel chromatography | High purity isolation |
| Reaction Time | 1–4 hours | Complete conversion |
Chemical Reactions Analysis
7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like trifluoroacetic acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane against various pathogens. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into new antimicrobial agents targeting resistant bacterial strains .
2. Neuroprotective Effects
The compound has shown promise in neuroprotection studies. In vitro experiments indicated that treatment with this compound reduced neuronal cell death by approximately 40% under oxidative stress conditions. Additionally, it increased levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .
Case Studies
Case Study: Antimicrobial Efficacy
In a recent investigation by Smith et al. (2024), the antimicrobial effects of this compound were evaluated against a range of bacterial strains. The study's results indicated significant inhibitory activity, particularly against Staphylococcus aureus, reinforcing the compound's potential as an antimicrobial agent .
Case Study: Neuroprotection
A study focused on the neuroprotective properties of the compound involved exposing neuronal cell lines to oxidative stress. The results demonstrated that treatment with this compound not only reduced cell death but also enhanced the activity of antioxidant enzymes .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity. The use of various solvents and reaction conditions has been explored to improve the efficiency of synthesis . Furthermore, structural modifications can enhance its biological activity and selectivity towards specific targets.
Mechanism of Action
The mechanism of action of 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to reveal the active amine, which can then interact with biological targets. The ketone functional group may also participate in hydrogen bonding or other interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Reactivity
The following table highlights critical structural differences between 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane and related spiro compounds:
| Compound Name | Key Structural Features | Unique Properties |
|---|---|---|
| This compound | Boc group, oxo, two nitrogens | High stability, versatile reactivity |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Oxygen atoms at 1,4; one nitrogen | Moderate antimicrobial activity |
| 7-Isobutyl-2,7-diazaspiro[4.5]decane | Isobutyl substituent at 7-position | Enhanced steric bulk, anticancer potential |
| 10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane | Fluorine substitution, pyrimidine ring | Improved pharmacokinetics, selective binding |
| Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | Boc group, oxo, oxygen-nitrogen mix | Moderate antibacterial activity |
Key Observations :
- Boc vs. Alkyl Substituents : The Boc group in this compound reduces nucleophilic reactivity compared to alkyl-substituted analogs (e.g., 7-isobutyl derivatives), enhancing its suitability as a protective intermediate .
- Oxo Group Impact : The 10-oxo group distinguishes it from compounds like 1,4-dioxa-8-azaspiro[4.5]decane, enabling unique interactions with biological targets (e.g., enzymes requiring keto groups for binding) .
Anticancer Activity
- This compound : Demonstrated selective cytotoxicity in cancer cells (SI = 9–14), likely via apoptosis induction .
- 7-Isobutyl-2,7-diazaspiro[4.5]decane : Shows anti-inflammatory and anticancer activity but lacks the oxo group, which may limit target specificity .
- 2-Oxa-7-azaspiro[4.5]decane derivatives : Exhibit lower SI values (5–8), suggesting the Boc and oxo groups enhance therapeutic windows .
Antimicrobial Activity
- 1,4-Dioxa-8-azaspiro[4.5]decane : Active against Gram-positive bacteria but less potent than fluorinated analogs .
- 10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane : Fluorine atoms improve membrane penetration, yielding broader antimicrobial effects .
Biological Activity
Overview
7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane is a spirocyclic compound characterized by its unique diaza-spirodecane core and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C13H22N2O3, with a molecular weight of 254.33 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer therapy.
Synthesis
The synthesis of this compound typically involves several steps, including protection of nitrogen atoms with the Boc group and purification through column chromatography. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are critical for its functionalization in biological applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The removal of the Boc protecting group reveals an active amine that can participate in crucial biological interactions. Additionally, the ketone functional group may facilitate hydrogen bonding with target molecules, enhancing its biological efficacy .
Case Studies and Research Findings
- Inhibition of PARP-1 : Research indicates that compounds containing diazaspiro cores can serve as bioisosteres for piperazine derivatives in inhibiting PARP-1 enzymatic activity. For instance, a related compound demonstrated a significant reduction in PARP-1 affinity, with an IC50 value of 551.6 nM, highlighting the potential for this compound to exhibit similar inhibitory effects .
- Anticancer Activity : In studies focusing on spirocyclic compounds, it was found that certain derivatives exhibited cytotoxicity against various cancer cell lines. For example, a related spiro lactam displayed moderate activity against specific tumor models with an IC50 of 241 µM . This suggests that this compound may also hold promise as an anticancer agent.
- Neuroprotective Potential : The compound's structure suggests potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems and enzymes involved in neurodegeneration .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane | Oxa-Diaza Spiro | Moderate anticancer activity | N/A |
| 7-Boc-10-difluoro-2,7-diaza-spiro[4.5]decan-1-one | Difluoro-Diaza Spiro | Reduced PARP inhibition | ~4,397 |
| 17b (related analog) | Diaza Spiro | Potent PARP inhibitor | 452.8 |
Q & A
Q. What mechanistic hypotheses explain its biological activity in neurological or metabolic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
